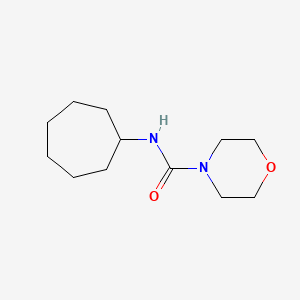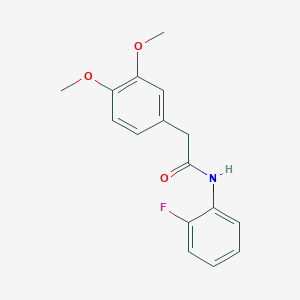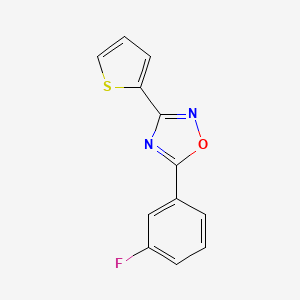
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. The compound is known for its unique properties, including its mechanism of action and physiological effects. In
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide involves the inhibition of enzyme activity through the formation of a covalent bond with the enzyme. This bond prevents the enzyme from functioning properly, leading to a disruption in the biochemical pathway that the enzyme is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have a wide range of effects on various cellular processes, including cell proliferation, apoptosis, and gene expression. These effects are primarily due to the compound's ability to inhibit enzyme activity.
实验室实验的优点和局限性
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively inhibit enzyme activity, allowing for the study of specific biochemical pathways. However, the compound's covalent bond with enzymes can also make it difficult to reverse its effects, limiting its usefulness in certain experiments.
未来方向
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide. One potential area of research is the development of new synthesis methods that can produce the compound more efficiently. Another area of research is the study of the compound's effects on different enzymes and biochemical pathways, leading to a better understanding of cellular processes. Additionally, the compound's potential applications in drug discovery and development should be explored further.
In conclusion, this compound is a unique chemical compound that has shown great potential for scientific research applications. Its ability to selectively inhibit enzyme activity has led to a better understanding of cellular processes and has the potential to be used in drug discovery and development. Further research in this area is needed to fully explore the compound's potential.
合成方法
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-chloro-2-methylphenylamine with 2-chlorocinnamaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound.
科学研究应用
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of biochemistry, where the compound has been shown to inhibit the activity of certain enzymes. This inhibition can be used to study the role of these enzymes in various biochemical pathways, leading to a better understanding of cellular processes.
属性
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-13(17)7-4-8-15(11)19-16(20)10-9-12-5-2-3-6-14(12)18/h2-10H,1H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEIHTQTTCLEGS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5533479.png)


![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5533500.png)


![3-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5533512.png)
![{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B5533526.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5533530.png)
![(3S*,4R*)-1-[(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5533542.png)
![1-(2-aminoethyl)-N-[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5533546.png)
